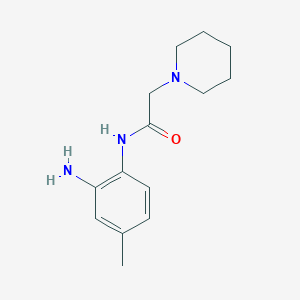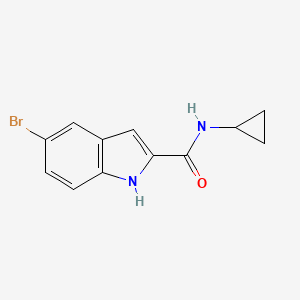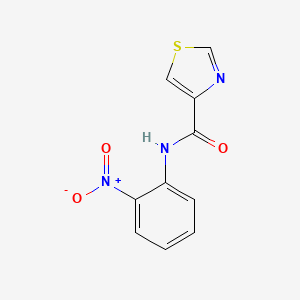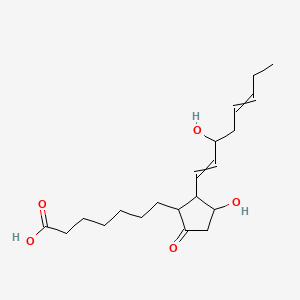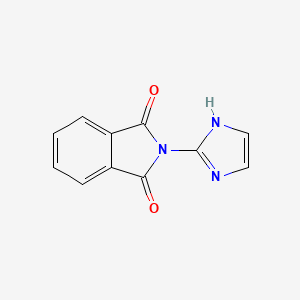
Phthalimidoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidoimidazole is a compound that combines the structural features of phthalimide and imidazole. Phthalimide is known for its applications in organic synthesis and medicinal chemistry, while imidazole is a versatile heterocyclic compound found in many biologically active molecules. The combination of these two moieties in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalimidoimidazole can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nitrile to the amido group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis and solvent-free conditions can enhance the yield and reduce the reaction time . Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Phthalimidoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield this compound alcohols .
Scientific Research Applications
Phthalimidoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phthalimidoimidazole involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it can induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . The compound’s ability to cross biological membranes due to its hydrophobic nature enhances its effectiveness in vivo .
Comparison with Similar Compounds
Phthalimidoimidazole can be compared with other similar compounds, such as:
Phthalimide: Known for its use in organic synthesis and medicinal chemistry.
Imidazole: A versatile heterocyclic compound with applications in various fields.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar structural features and biological activities.
This compound stands out due to its unique combination of phthalimide and imidazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H7N3O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)11-12-5-6-13-11/h1-6H,(H,12,13) |
InChI Key |
NIMMZHAMBMAFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



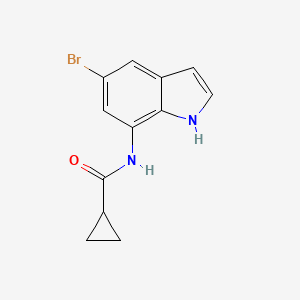

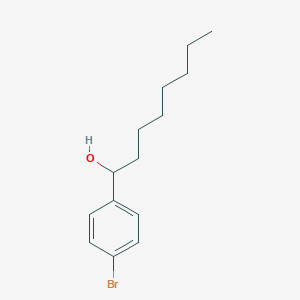
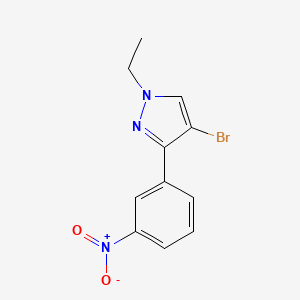


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

